molecular formula C31H35NO8 B303678 Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303678
M. Wt: 549.6 g/mol
InChI Key: HZAYZYLJKIRBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate (DDQ) is a chemical compound that has gained attention due to its potential applications in scientific research. DDQ is a yellow crystalline solid that is soluble in organic solvents. It has been used in various chemical reactions and has shown promising results in biological studies.

Mechanism of Action

The mechanism of action of Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to act as an oxidizing agent. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can oxidize various functional groups, such as alcohols, aldehydes, and amines. In biological studies, Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to induce cell death in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Biochemical and Physiological Effects:
Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have various biochemical and physiological effects. In biological studies, Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its ability to selectively oxidize certain functional groups. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be used to selectively oxidize alcohols and aldehydes without affecting other functional groups. However, one of the limitations of using Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its potential toxicity. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can generate ROS, which can lead to oxidative stress and cell damage.

Future Directions

There are several future directions for the use of Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in scientific research. One potential application is in the development of new anti-cancer drugs. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has shown promising results in inducing apoptosis in cancer cells, and further studies could lead to the development of new drug candidates. Another potential application is in the development of new synthetic methods for the synthesis of natural products. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been used in the synthesis of various natural products, and further studies could lead to the development of new synthetic methods. Finally, Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate could be used in the development of new materials with unique properties, such as electronic and optical materials.
Conclusion:
In conclusion, Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a chemical compound that has shown potential in various scientific research applications. It has been used as a reagent in organic chemistry, as well as in biological studies. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has shown promising results in inducing apoptosis in cancer cells and has potential applications in the development of new anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its potential applications in scientific research.

Synthesis Methods

Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized using different methods. One of the most commonly used methods is the reaction between 3,4-Dimethoxybenzaldehyde and 2-Methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction mixture is then heated under reflux conditions to obtain Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate as a yellow solid.

Scientific Research Applications

Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been used in various scientific research applications. It has been used as a reagent in organic chemistry for the oxidation of alcohols and aldehydes. Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been used in the synthesis of various natural products, such as alkaloids and steroids. In biological studies, Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has shown potential as an anti-cancer agent and has been used in the development of new drug candidates.

properties

Product Name

Diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO8/c1-7-39-30(34)25-17(3)32-21-16-20(19-11-9-10-12-22(19)36-4)27(31(35)40-8-2)29(33)28(21)26(25)18-13-14-23(37-5)24(15-18)38-6/h9-15,20,26-27,32H,7-8,16H2,1-6H3

InChI Key

HZAYZYLJKIRBKJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC

Origin of Product

United States

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